TLR7 Potency and Selectivity: Superior TLR7/TLR8 Selectivity Ratio Over Resiquimod
SM-276001 demonstrates significantly improved selectivity for TLR7 over TLR8 compared to the dual TLR7/8 agonist Resiquimod (R848). While Resiquimod activates both receptors with EC50 values of 120 nM for TLR7 and 2.63 µM for TLR8, SM-276001 exhibits minimal TLR8 activation up to concentrations of 10 µM [1]. This enhanced selectivity profile is crucial for minimizing off-target inflammatory responses mediated by TLR8 [2].
| Evidence Dimension | TLR7 vs TLR8 Agonist Activity (Selectivity) |
|---|---|
| Target Compound Data | TLR7 EC50 ~7.2 nM; No significant TLR8 activation up to 10 µM |
| Comparator Or Baseline | Resiquimod: TLR7 EC50 = 120 nM; TLR8 EC50 = 2.63 µM |
| Quantified Difference | SM-276001 is >30-fold more selective for TLR7 over TLR8 than Resiquimod |
| Conditions | HEK-Blue hTLR7 and hTLR8 reporter cell assays |
Why This Matters
High TLR7 selectivity minimizes TLR8-mediated pro-inflammatory toxicity, a key differentiator for in vivo and systemic therapeutic applications [2].
- [1] Talukdar, A., Ganguly, D., Roy, S., Das, N., & Sarkar, D. (2021). Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors. Journal of Medicinal Chemistry, 64(13), 8010-8041. View Source
- [2] Engel, A. L., Holt, G. E., & Lu, H. (2011). The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system. Expert Review of Clinical Pharmacology, 4(2), 275-289. View Source
